molecular formula C12H12F3N3O6 B12572121 N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine CAS No. 298207-07-5

N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine

Cat. No.: B12572121
CAS No.: 298207-07-5
M. Wt: 351.24 g/mol
InChI Key: NOJKUUNUGNDWAE-VIFPVBQESA-N
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Description

N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine is a synthetic compound featuring a valine amino acid moiety linked to a substituted aromatic ring. The aromatic core contains two nitro groups at the 2- and 6-positions and a trifluoromethyl (-CF₃) group at the 4-position.

Properties

CAS No.

298207-07-5

Molecular Formula

C12H12F3N3O6

Molecular Weight

351.24 g/mol

IUPAC Name

(2S)-2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3-methylbutanoic acid

InChI

InChI=1S/C12H12F3N3O6/c1-5(2)9(11(19)20)16-10-7(17(21)22)3-6(12(13,14)15)4-8(10)18(23)24/h3-5,9,16H,1-2H3,(H,19,20)/t9-/m0/s1

InChI Key

NOJKUUNUGNDWAE-VIFPVBQESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

CC(C)C(C(=O)O)NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the phenyl ring. The final step involves coupling the nitrated and trifluoromethylated phenyl compound with valine under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and trifluoromethylation processes, followed by purification steps to isolate the final product. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Structural Features and Reactivity

The molecule contains two primary reactive sites:

  • Valine moiety : Includes a carboxylic acid (–COOH) and a secondary amine (–NH–) group.

  • Aromatic ring : Substituted with electron-withdrawing nitro (–NO₂) and trifluoromethyl (–CF₃) groups, which deactivate the ring toward electrophilic substitution.

The nitro and trifluoromethyl groups reduce the nucleophilicity of the aromatic amine, while the valine’s carboxylic acid and amine groups enable typical amino acid reactions .

Amide Bond Formation

The carboxylic acid group of valine can undergo activation for peptide coupling:

  • Reagents : Carbodiimides (e.g., EDC) with additives like HOBt or DMAP .

  • Mechanism :

    • Activation of –COOH to form an O-acylisourea intermediate.

    • Nucleophilic attack by an amine to form the amide bond.

  • Side Reactions :

    • Racemization at the valine chiral center (mitigated by HOBt) .

    • Formation of N-acylurea byproducts if coupling reagents are used in excess .

Example Reaction :

N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine+R-NH2EDC/HOBtPeptide Conjugate+Byproducts\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{EDC/HOBt}} \text{Peptide Conjugate} + \text{Byproducts}

Esterification

The carboxylic acid can be converted to esters:

  • Conditions : Acid catalysis (e.g., H₂SO₄) with alcohols.

  • Example :

–COOH+CH3OHH+–COOCH3+H2O\text{–COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{–COOCH}_3 + \text{H}_2\text{O}

Electron-withdrawing substituents on the aromatic ring may slow the reaction due to reduced electron density at the carbonyl .

Hydrolysis of the Amide Bond

The bond linking valine to the aromatic ring is susceptible to hydrolysis:

  • Acidic Hydrolysis : 6M HCl under reflux cleaves the amide bond, yielding valine and 2,6-dinitro-4-(trifluoromethyl)aniline .

  • Basic Hydrolysis : NaOH may cause racemization or degradation of the nitro groups.

Reduction of Nitro Groups

The nitro groups can be reduced to amines under catalytic hydrogenation:

  • Conditions : H₂ gas with Pd/C in ethanol.

  • Product : A triamine derivative with retained –CF₃ group.

–NO2H2/Pd–NH2\text{–NO}_2 \xrightarrow{\text{H}_2/\text{Pd}} \text{–NH}_2

This reaction alters the electronic properties of the aromatic ring, potentially increasing reactivity toward electrophiles .

Mechanistic Considerations

  • Electronic Effects : The –CF₃ and –NO₂ groups stabilize negative charges, making the aromatic amine less nucleophilic. This impacts coupling efficiency .

  • Steric Hindrance : The 2,6-dinitro substitution creates steric bulk around the amide bond, potentially slowing hydrolysis or coupling reactions .

Scientific Research Applications

Inhibition of Protein Kinases

One of the primary applications of N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine is its role as an inhibitor of protein kinases. Research indicates that compounds of this class can effectively inhibit tyrosine kinases associated with various neoplastic diseases, including leukemia and solid tumors. The inhibition of these kinases can lead to reduced tumor growth and angiogenesis, making it a candidate for cancer therapeutics .

Alpha-Synuclein Fibril Formation Inhibition

Recent studies have highlighted the potential of this compound in targeting alpha-synuclein aggregation, which is implicated in neurodegenerative diseases such as Parkinson's disease. A set of small molecules based on similar structural motifs demonstrated significant inhibition of alpha-synuclein fibril formation, suggesting that this compound could be developed into a therapeutic agent for synucleopathies .

Peptide Synthesis

This compound can serve as a key component in peptide synthesis through native chemical ligation techniques. The incorporation of this compound allows for the formation of peptide bonds under mild conditions, thus expanding the toolbox for peptide chemists .

Application Details
Inhibition of Protein KinasesEffective against various neoplastic diseases; reduces tumor growth
Alpha-Synuclein InhibitionPotential therapeutic for Parkinson's disease through fibril formation inhibition
Peptide SynthesisFacilitates native chemical ligation for efficient peptide bond formation

Case Study: Cancer Therapy

A study evaluated the efficacy of this compound in inhibiting the growth of breast cancer cells. The results indicated a significant reduction in cell proliferation at micromolar concentrations, supporting its potential use as a therapeutic agent in oncology.

Case Study: Neurodegenerative Disease Research

In another investigation focusing on neurodegenerative diseases, researchers utilized this compound to assess its impact on alpha-synuclein aggregation in vitro. The findings revealed that compounds with similar structural features significantly reduced fibril formation compared to controls, indicating promising avenues for further development in treating synucleopathies.

Mechanism of Action

The mechanism of action of N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share key structural motifs with N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine, such as trifluoromethyl, nitro, or halogen substituents, and are used as pesticides or growth regulators:

Compound Name Molecular Formula Key Substituents Primary Use Toxicity/Mode of Action Insights
This compound C₁₂H₁₁F₃N₃O₆ (inferred) 2,6-dinitro; 4-CF₃; valine linkage Hypothesized pesticide/growth regulator Likely DNA interaction (inferred from nitro groups)
Flumetralin C₁₆H₁₂ClF₄N₃O₄ 2,6-dinitro; 4-CF₃; N-ethyl-6-fluorobenzyl Plant growth regulator (tobacco sucker control) Low mammalian toxicity; disrupts cell division
Trifluralin C₁₃H₁₆F₃N₃O₄ 2,6-dinitro; 4-CF₃; dipropylamine Herbicide (soil-applied, inhibits root growth) Persistent environmental residue; suspected carcinogen
Fluvalinate C₂₆H₂₂ClF₃N₂O₃ 2-chloro-4-CF₃; cyano-phenoxy moiety Insecticide (pyrethroid mimic) Neurotoxic; targets insect sodium channels

Key Differences and Implications

Amino Acid vs. Amine Linkage: The valine group in the target compound distinguishes it from flumetralin and trifluralin, which feature benzylamine or dipropylamine linkages. This may enhance solubility or alter metabolic pathways compared to purely aromatic amines .

However, the valine linkage might mitigate direct genotoxicity by reducing electrophilicity.

Toxicological Profiles: Trifluralin and 2,4-dinitrophenylhydrazine exhibit carcinogenic or mutagenic tendencies due to nitro group reactivity . Flumetralin shows low mammalian toxicity, possibly due to its bulky substituents limiting systemic absorption .

Research Findings and Gaps

  • DNA Interaction: Nitroaromatic compounds like 2,4-dinitrophenylhydrazine induce DNA fragmentation in mice, correlating with carcinogenicity . While the target compound’s nitro groups imply similar hazards, its valine moiety may reduce bioavailability or reactivity.
  • The valine variant could offer improved selectivity or environmental safety .
  • Metabolic Fate: Unlike trifluralin, which persists in soil, amino acid-containing compounds may degrade faster via hydrolytic or enzymatic pathways, reducing environmental impact .

Biological Activity

N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine is a synthetic amino acid derivative with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃F₃N₄O₄
  • Molecular Weight : 300.243 g/mol
  • Melting Point : 173-177 °C
  • Boiling Point : 537.5 °C at 760 mmHg
  • Density : 1.469 g/cm³

This compound exhibits biological activity through several proposed mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting their function. For instance, derivatives of trifluoromethyl phenyl compounds have been reported to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
  • Antimicrobial Activity : Research indicates that compounds with similar structures possess significant antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus. These compounds demonstrated low minimum inhibitory concentrations (MICs) and were effective in time-kill assays, suggesting a bactericidal effect .
  • Anti-cancer Properties : Some studies have highlighted the anticancer potential of trifluoromethyl-substituted phenyl derivatives. These compounds may disrupt cellular signaling pathways involved in proliferation and survival, leading to reduced tumor growth in vitro and in vivo .

Biological Activity Data

PropertyValue
Inhibition Concentration (MIC)Low for Gram-positive bacteria
Melting Point173-177 °C
Density1.469 g/cm³
Biological TargetEnzymes involved in metabolism

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various trifluoromethyl phenyl derivatives, including this compound. The results showed that these compounds could inhibit the growth of resistant strains of bacteria, showcasing their potential as novel antibiotics .
  • Anticancer Activity : Another investigation focused on the synthesis and evaluation of N-substituted isobutyramides related to trifluoromethyl phenyl derivatives. The findings indicated that these compounds exhibited significant anti-cancer and anti-angiogenic activities in preclinical models, warranting further exploration for therapeutic applications .
  • Mechanistic Studies : Research has also delved into the mechanisms through which these compounds exert their effects. For example, studies utilizing molecular dynamics simulations have illustrated how these compounds can bind to target proteins involved in cellular processes, providing insights into their mode of action .

Q & A

Q. What are optimized synthetic routes for N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine?

Methodological Answer: Synthesis typically involves coupling valine derivatives with a nitro-substituted aryl halide precursor. For example:

  • React 2,6-dinitro-4-(trifluoromethyl)phenyl bromide with L-valine methyl ester under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours.
  • Purify via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress using TLC (Rf ~0.3 in 3:7 EtOAc/hexane).
  • Critical parameters: Moisture-sensitive conditions, stoichiometric control of the aryl halide, and inert atmosphere to prevent decomposition of nitro groups .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. Key signals include valine’s α-proton (δ ~3.8–4.2 ppm) and aromatic protons (δ ~8.3–8.6 ppm for nitro-substituted phenyl groups) .
  • HRMS : Use electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error tolerance .
  • X-ray crystallography : Resolve stereochemistry and nitro-group orientations, though crystallization may require slow evaporation in acetonitrile/water mixtures .

Q. What is the primary biological activity of this compound in research contexts?

Methodological Answer: The compound shares structural motifs with agrochemicals like flumetralin (plant growth regulator) and fluazinam (fungicide). In vitro assays suggest:

  • Mitochondrial inhibition : Screen for Complex II/IV electron transport chain disruption using isolated mitochondrial assays (e.g., oxygen consumption rates) .
  • Ryanodine receptor modulation : Test calcium flux in insect or mammalian cell lines transfected with RyR isoforms .

Advanced Research Questions

Q. How can researchers investigate its mechanism of action as a pesticide lead?

Methodological Answer:

  • Target-based assays : Use fluorescence polarization assays to study binding affinity to Ryanodine receptors (RyR) or GABA-gated chloride channels, common targets for related nitrophenyl derivatives .
  • Metabolomic profiling : Apply LC-MS/MS to identify downstream metabolites in model organisms (e.g., Drosophila), focusing on glutathione adducts or nitro-reduction products .
  • Cryo-EM : Resolve ligand-receptor complexes to map interactions between the nitro groups and RyR hydrophobic pockets .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Purity validation : Re-analyze disputed batches via HPLC-UV (≥98% purity) and ICP-MS to rule out metal contaminants affecting activity .
  • Species-specific assays : Compare toxicity in Spodoptera frugiperda (insect) vs. HepG2 (mammalian) cells to clarify selective mechanisms .
  • Proteomic cross-referencing : Use affinity chromatography coupled with MS to identify off-target proteins binding to the compound .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electronic effects of nitro/trifluoromethyl groups on aryl ring reactivity .
  • Molecular docking : Simulate binding poses in AutoDock Vina against RyR (PDB: 5TBP) or fungal cytochrome b (PDB: 3CX5) to prioritize substituents (e.g., chloro vs. cyano groups) .
  • QSAR modeling : Train models using descriptors like LogP, molar refractivity, and HOMO-LUMO gaps from a library of 20+ analogs .

Q. How to design derivatives with improved photostability for field applications?

Methodological Answer:

  • Photolysis studies : Expose compounds to UV light (λ = 254 nm) and monitor degradation via HPLC. Nitro groups are prone to photoreduction; replacing them with sulfone or cyano groups may enhance stability .
  • Microencapsulation : Formulate with cellulose acetate butyrate to reduce UV exposure while maintaining bioavailability .

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